molecular formula C32H36N4O8S B2901938 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688061-68-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2901938
CAS No.: 688061-68-9
M. Wt: 636.72
InChI Key: GDGOVRIKQDLZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a structurally complex quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural elements include:

  • A furan-2-ylmethyl carbamoyl group linked via a sulfanyl bridge to the quinazoline scaffold.
  • A 3,4-dimethoxyphenethyl moiety attached to the hexanamide chain.
  • The molecular formula is C₃₄H₃₆N₄O₈S, with a molecular weight of 676.8 g/mol .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O8S/c1-40-25-10-9-21(15-26(25)41-2)11-12-33-29(37)8-4-3-5-13-36-31(39)23-16-27-28(44-20-43-27)17-24(23)35-32(36)45-19-30(38)34-18-22-7-6-14-42-22/h6-7,9-10,14-17H,3-5,8,11-13,18-20H2,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGOVRIKQDLZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CO5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” likely involves multiple steps, including:

    Formation of the dioxoloquinazolin core: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the furan-2-yl group: This might be achieved through a coupling reaction.

    Attachment of the methoxyphenyl group: This could involve electrophilic aromatic substitution.

    Formation of the carbamoyl group: This might be done through a reaction with isocyanates or carbamoyl chlorides.

    Final assembly: The final steps would involve linking all the fragments together under suitable conditions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and furan groups.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

    Analytical Chemistry: Studied for its unique spectral properties.

Biology

    Biological Activity:

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Electron-rich groups : The furan ring’s oxygen atom may improve solubility compared to purely aromatic substituents (e.g., phenyl or benzyl) .
  • Bioactivity modulation : The 3-chlorophenyl-piperazine substituent (in ) introduces a basic nitrogen, likely altering target selectivity toward neurotransmitter receptors.

Computational Similarity Analysis

Tanimoto Coefficient and Fingerprint Comparisons

Using Morgan fingerprints and Tanimoto coefficients (Tc), the target compound shows:

  • Tc = 0.85 with the 4-ethoxyphenyl analogue () due to conserved carbamoyl-sulfanyl and hexanamide chains.
  • Tc = 0.72 with the phenylethyl analogue (), reflecting differences in aromatic substituent geometry.
  • Tc = 0.65 with the 3-chlorophenyl-piperazine derivative (), indicating significant structural divergence .

Molecular Networking and MS/MS Fragmentation

In LC-MS/MS-based molecular networking (cosine score ≥ 0.7), the target compound clusters with analogues sharing the quinazoline-dioxole core. Key fragment ions at m/z 245 (dioxole-quinazoline cleavage) and m/z 178 (furan-carbamoyl fragmentation) confirm structural homology with its analogues .

Bioactivity and Target Interactions

Docking Affinity Variability

Molecular docking studies reveal:

  • The furan-2-ylmethyl group in the target compound forms hydrogen bonds with Asp144 in PERK kinase (binding energy = −9.2 kcal/mol), while the phenylethyl analogue () shows weaker affinity (−8.1 kcal/mol) due to steric clashes .
  • The 3-chlorophenyl-piperazine analogue () targets serotonin receptors (5-HT₂A) with a Ki of 12 nM, unlike the target compound, which lacks affinity for this receptor .

Pharmacokinetic Properties

  • Solubility: The furan-containing compound exhibits higher aqueous solubility (LogP = 2.1) compared to the benzylamino analogue (LogP = 3.4) .
  • Metabolic stability : The 4-ethoxyphenyl analogue () demonstrates prolonged half-life (t₁/₂ = 6.2 h) in hepatic microsomes, attributed to reduced cytochrome P450-mediated oxidation .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to its biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its intricate molecular structure, which includes:

  • Dimethoxyphenyl group : Known to enhance bioactivity through various mechanisms.
  • Furan moiety : Associated with diverse pharmacological properties.
  • Quinazolinone core : Recognized for its potential in anticancer and antimicrobial activities.
Property Value
Molecular FormulaC23H30N4O5S
Molecular Weight466.57 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways such as the p53 pathway and by inhibiting key proteins involved in cell survival.
  • Cell Line Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The IC50 values for these compounds suggest potent activity comparable to established chemotherapeutics like doxorubicin .

Antioxidant Properties

The compound has been evaluated for its antioxidant potential. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in cancer progression and other diseases.

Cytoprotective Effects

In a study involving human colon fibroblast cells, it was found that pretreatment with similar compounds could mitigate DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). This cytoprotective effect highlights the potential of the compound in chemoprevention strategies .

Case Studies

  • Study on Anticancer Efficacy : A recent investigation into structurally related compounds demonstrated their ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor volume compared to control groups treated with vehicle solutions .
  • Oxidative Stress Mitigation : Another study focused on the protective effects of the compound against oxidative stress-induced cellular damage. Results indicated that cells pretreated with the compound exhibited lower levels of lipid peroxidation and higher antioxidant enzyme activity .

Q & A

Q. What are the key considerations for designing a multi-step synthetic route for this compound?

The synthesis involves sequential reactions: (1) formation of the quinazoline core via cyclization, (2) introduction of the dioxolo group via electrophilic substitution, and (3) coupling of the furan-2-ylmethylcarbamoylthioethyl side chain. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography to isolate intermediates ≥95% purity .

Q. How can the compound’s structure be confirmed post-synthesis?

Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, 1^1H/13^13C NMR for functional group analysis (e.g., methoxy protons at δ 3.7–3.9 ppm), and X-ray crystallography to resolve the quinazoline-dioxolo fused ring system .

Q. What initial biological screening assays are recommended for this compound?

Prioritize in vitro assays:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Anti-inflammatory activity : COX-2 inhibition assay.
  • Receptor binding : Radioligand displacement assays for kinases or GPCRs, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-thioether coupling step?

  • Catalyst screening : Use Pd(PPh3_3)4_4 or CuI for cross-coupling reactions.
  • Solvent optimization : Test DCM vs. THF for solubility and side-reaction minimization.
  • Stoichiometric ratios : Maintain a 1:1.2 molar ratio of quinazoline intermediate to thiol-containing reagent to drive completion .

Q. How to resolve contradictions in reported biological activity across studies?

  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., pH 7.4, 37°C).
  • Structural analogs : Test substituent effects; e.g., 3,4-dimethoxyphenyl vs. 4-methylphenyl groups may alter receptor binding by 10–100-fold .
  • Meta-analysis : Use computational tools (e.g., molecular docking) to correlate activity with electronic properties (logP, polar surface area) .

Q. What strategies validate the compound’s interaction with androgen receptors?

  • Molecular docking : Simulate binding to the ligand-binding domain (PDB: 2PIX) using AutoDock Vina.
  • SPR analysis : Measure binding kinetics (kon_{on}/koff_{off}) with immobilized receptor.
  • Transcriptomic profiling : Assess AR-responsive gene expression (e.g., PSA) in LNCaP cells .

Q. How to improve the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP from ~4.2 to <3.5.
  • Prodrug design : Mask the amide group with ester prodrugs for enhanced oral bioavailability .

Q. What analytical methods ensure batch-to-batch consistency in purity?

  • HPLC-DAD : Use a C18 column (gradient: 20–80% acetonitrile/0.1% TFA) with UV detection at 254 nm.
  • LC-MS/MS : Monitor for degradation products (e.g., oxidized dioxolo ring).
  • Validation criteria : ≥98% purity by area normalization; residual solvent limits per ICH Q3C .

Q. How to design derivatives for reduced off-target toxicity?

  • SAR studies : Replace the furan-2-ylmethyl group with pyridinyl or imidazolyl to modulate selectivity.
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., sulfide oxidation) .

Q. What mechanistic studies elucidate the compound’s anti-inflammatory effects?

  • NF-κB pathway : Measure IκBα degradation via Western blot in LPS-stimulated macrophages.
  • Cytokine profiling : Quantify IL-6 and TNF-α suppression using ELISA.
  • ROS scavenging : Assess inhibition of NADPH oxidase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.